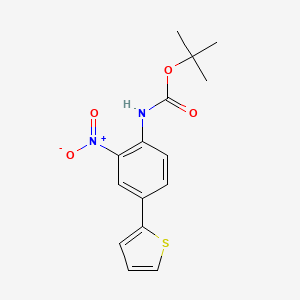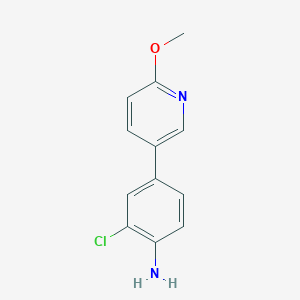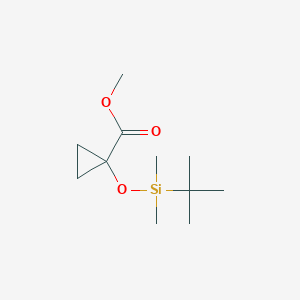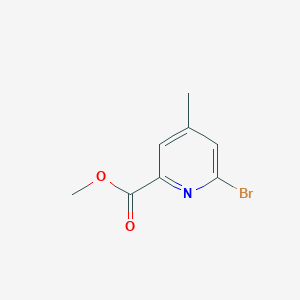
3-Bromo-4-fluoro-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine substituents on the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination, fluorination, and iodination of pyridine. For example, 3-Bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further iodination to yield this compound.
Industrial Production Methods
Industrial production methods for fluoropyridine compounds often involve optimized reaction conditions to achieve high yields and purity. For instance, the use of anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions can facilitate the fluorination and bromination steps . These methods are designed to be scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the iodine substituent.
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: Contains an additional chlorine substituent.
3-Bromo-2-fluoro-4-iodopyridine: Similar but with different positions of the substituents.
Uniqueness
3-Bromo-4-fluoro-2-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine substituents on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it highly valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C5H2BrFIN |
|---|---|
Poids moléculaire |
301.88 g/mol |
Nom IUPAC |
3-bromo-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
Clé InChI |
NKFSYYFKPQQOBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)



![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)





